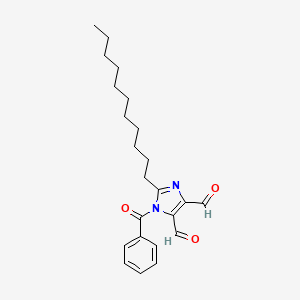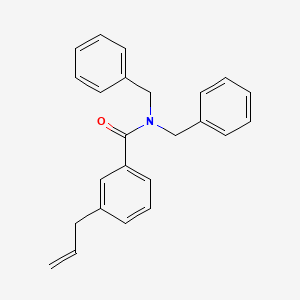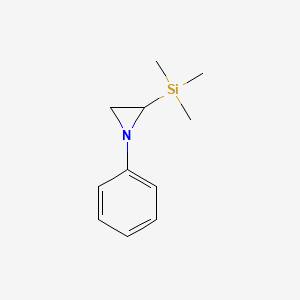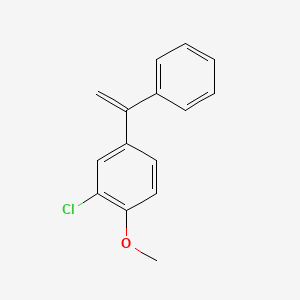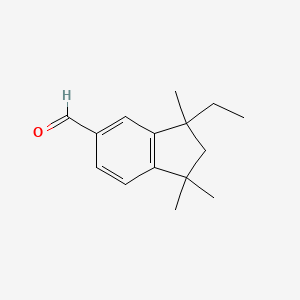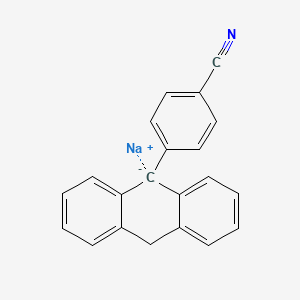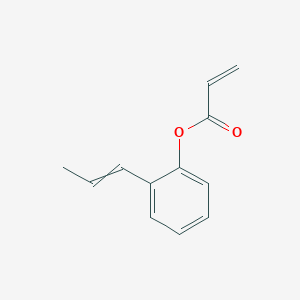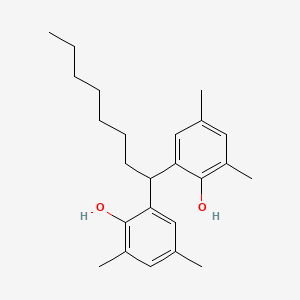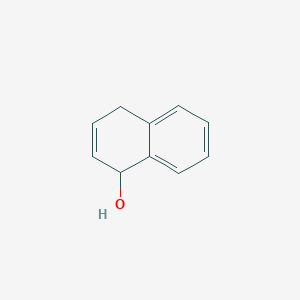
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives, specifically coumarins. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one can be achieved through various methods. One efficient method involves the Pechmann reaction, where 1-(2,4-dihydroxyphenyl) ethanone reacts with ethyl acetoacetate in the presence of sulfuric acid . Another method involves the domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, sodium azides, and propargyl bromide. The reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azides can lead to the formation of coumarin–triazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications. It has been studied for its biological properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, and anti-viral activities . Additionally, it has been used in the synthesis of various coumarin derivatives for medicinal and industrial purposes .
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a protein kinase Cδ (PKCδ) inhibitor, which plays a role in various cellular processes, including cell proliferation and apoptosis . The compound’s effects are mediated through its interaction with these molecular targets, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one can be compared with other similar compounds, such as 7-methoxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one (Suberosin) and 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-1-benzopyran-2-one (Aurapten) . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific acetyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
128910-89-4 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
6-acetyl-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C18H14O3/c1-11-15-10-14(12(2)19)8-9-16(15)21-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
QJCTUXPCTNLMFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
